Fluvastatin sodium

Catalog No.
S528234
CAS No.
93957-55-2
M.F
C24H25FNNaO4
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvastatin sodium

CAS Number

93957-55-2

Product Name

Fluvastatin sodium

IUPAC Name

sodium;(E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C24H25FNNaO4

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m1./s1

InChI Key

ZGGHKIMDNBDHJB-VASWWXHQSA-M

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Solubility

4.41e-03 g/L

Synonyms

7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate, fluindostatin, fluvastatin, fluvastatin sodium, fluvastatin sodium salt, Lescol, XU 62 320, XU 62-320, XU 62320, XU-62320, XU62320

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Description

The exact mass of the compound Fluvastatin sodium is 433.1665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of statin (synthetic) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Inhibition of HMG-CoA Reductase

    Fluvastatin sodium's primary mechanism of action involves inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the liver's production of cholesterol. By inhibiting HMG-CoA reductase, fluvastatin sodium reduces the amount of cholesterol synthesized within the body []. This allows for a better understanding of how cholesterol production is regulated and how manipulating this pathway can influence blood lipid profiles.

  • Cellular Cholesterol Uptake and Transport

    Studies utilize fluvastatin sodium to investigate how cells take up cholesterol from lipoproteins in the bloodstream. By observing the impact of fluvastatin on cellular cholesterol uptake, researchers can gain insights into the mechanisms that govern this process and how they might be targeted for therapeutic purposes [].

  • Modeling Dyslipidemia and Cardiovascular Disease

    Fluvastatin sodium can be used in animal models to induce dyslipidemia, a condition characterized by abnormal levels of blood fats. This allows researchers to study the development and progression of atherosclerosis, a major risk factor for cardiovascular disease. By observing how fluvastatin treatment impacts these models, scientists can evaluate its potential for preventing or treating cardiovascular complications.

Fluvastatin sodium is a synthetic compound belonging to the statin class of medications, primarily used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases. It functions as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme critical in the cholesterol biosynthesis pathway. The chemical formula for fluvastatin sodium is C24H25FNNaO4C_{24}H_{25}FNNaO_{4}, and its IUPAC name is sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate .

As mentioned earlier, fluvastatin sodium inhibits the enzyme HMG-CoA reductase in the liver. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for cholesterol synthesis []. By inhibiting this enzyme, fluvastatin reduces the production of LDL cholesterol, thereby lowering blood cholesterol levels []. This mechanism has been validated through extensive research, making fluvastatin a well-understood cholesterol-lowering medication [].

Fluvastatin sodium's primary mechanism involves the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol synthesis. This action effectively lowers cholesterol levels in the bloodstream. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2C9, leading to various metabolites that are less active than the parent compound .

Fluvastatin sodium exhibits significant biological activity as an antilipemic agent. Clinical studies have demonstrated that it can reduce total cholesterol levels by 10.7% to 24.9%, low-density lipoprotein cholesterol by 15.2% to 34.9%, and triglycerides by 3% to 17.5% depending on the dosage administered . Its bioavailability ranges from 24% to 30%, and it is highly protein-bound (over 98%) in plasma, which influences its pharmacokinetics and interactions with other drugs .

The synthesis of fluvastatin sodium involves several steps that include the construction of its indole structure and subsequent modifications to introduce the necessary functional groups. The process typically employs various organic synthesis techniques such as:

  • Formation of the Indole Ring: Utilizing cyclization reactions.
  • Introduction of Side Chains: Employing alkylation and acylation reactions.
  • Final Modifications: Converting intermediates into the final product through esterification and salt formation with sodium .

Fluvastatin sodium has a lower potential for drug-drug interactions compared to other statins due to its metabolism primarily via CYP2C9 rather than CYP3A4, which is commonly involved in many drug interactions . Notably, fluconazole can increase fluvastatin levels due to its inhibitory effect on CYP2C9 . Other common interactions include:

  • Warfarin: Fluvastatin does not significantly affect warfarin levels.
  • Other Statins: Lower likelihood of cumulative side effects when used with other statins due to different metabolic pathways .

Fluvastatin sodium can be compared with several other statins, each having unique properties:

Compound NameChemical FormulaMechanism of ActionUnique Features
AtorvastatinC33_{33}H35_{35}FN2_{2}O5_{5}Inhibits HMG-CoA reductaseLonger half-life, broader spectrum of LDL reduction
SimvastatinC25_{25}H38_{38}O5_{5}Inhibits HMG-CoA reductaseProdrug requiring metabolic activation
LovastatinC24_{24}H36_{36}O5_{5}Inhibits HMG-CoA reductaseDerived from fungal sources
RosuvastatinC22_{22}H27_{27}FN3_{3}O6_{6}Inhibits HMG-CoA reductaseHigher potency in LDL reduction

Uniqueness of Fluvastatin Sodium

Fluvastatin is notable for being the first entirely synthetic statin, distinguishing it from others derived from fungal sources. Its specific metabolic pathway also contributes to a reduced interaction profile, making it a preferred choice for patients who may be on multiple medications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

433.16653072 g/mol

Monoisotopic Mass

433.16653072 g/mol

Heavy Atom Count

31

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, sodium oxides. /Fluvastatin sodium hydrate/

Appearance

Solid powder

Melting Point

194-197 °C
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PYF7O1FV7F

Related CAS

93957-55-2 (hydrochloride salt)
93957-55-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (12.5%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (12.5%): May cause cancer [Danger Carcinogenicity];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (37.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (12.5%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

To be used as an adjunct to dietary therapy to prevent cardiovascular events. May be used as secondary prevention in patients with coronary heart disease (CHD) to reduce the risk of requiring coronary revascularization procedures, for reducing progression of coronary atherosclerosis in hypercholesterolemic patients with CHD, and for the treatment of primary hypercholesterolemia and mixed dyslidipidemia.
FDA Label

Livertox Summary

Fluvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.

Drug Classes

Antilipemic Agents

Therapeutic Uses

Anticholesteremic Agents; Hydroxymethylglutaryl-CoA Reductase Inhibitors
Fluvastatin capsules are indicated: as an adjunct to diet to reduce elevated total cholesterol (Total-C), low-density lipoprotein cholesterol (LDL-C), triglyceride (TG) and apolipoprotein B (Apo B) levels, and to increase high-density lipoprotein cholesterol (HDL-C) in patients with primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Type IIa and IIb); As an adjunct to diet to reduce Total-C, LDL-C, and Apo B levels in adolescent boys and adolescent girls who are at least one year post-menarche, 10 to 16 years of age, with heterozygous familial hypercholesterolemia and the following findings are present: 1. LDL-C remains >/= 190 mg/dL or 2. LDL-C remains >/= 160 mg/dL and: there is a positive family history of premature cardiovascular disease or two or more other cardiovascular disease risk factors are present. /Included in US product label/
In patients with clinically evident coronary heart disease (CHD), fluvastatin capsules are indicated to: reduce the risk of undergoing coronary revascularization procedures and slow the progression of coronary atherosclerosis. /Included in US product label/
Fluvastatin has reduced total and LDL-cholesterol concentrations in a few patients with hypercholesterolemia associated with or exacerbated by diabetes mellitus (diabetic dyslipidemia), renal insufficiency,cardiac or renal transplantation, or nephrotic syndrome (nephrotic hyperlipidemia). Fluvastatin also has been shown to decrease proteinuria in patients with immunoglobulin A nephropathy. Additional studies are necessary to determine the role, if any, of fluvastatin therapy in patients with these disorders. /NOT included in US product label/

Pharmacology

Fluvastatin Sodium is the sodium salt of a synthetic lipid-lowering agent with potential antineoplastic activity. Fluvastatin competitively inhibits hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses through the suppression of MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Through the inhibition of mevalonate synthesis, statins, like fluvastatin, have been shown to inhibit the production of dolichol, geranylpyrophosphate (GPP) and farnesylpyrophosphate (FPP) and the isoprenylation of the intracellular G-proteins Ras and Rho, which may result in antiangiogenic, apoptotic, and antimetastatic effects in susceptible tumor cell populations.

Mechanism of Action

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol.
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration.
Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins.
Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HMGCR [HSA:3156] [KO:K00021]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Absorption Distribution and Excretion

Rapidly and almost completely absorbed (> 90%), but undergoes extensive first pass metabolism. Bioavailability is 24% (range 9-50%) when a 10 mg dose is given. The mean relative bioavailability of the extended-release tablet is 29% (range: 9% to 66%) compared to an immediate-release capsule administered under fasting conditions. When given orally, fluvastatin reaches peak concentrations (Tmax) in less than one hour. Taking the extended release tablet with a high-fat meal will delay absorption (Tmax = 6 hours) and increase bioavailability by approximately 50%. However, the maximum concentration of fluvastatin sodium extended-release tablets seen after a high fat meal is less than the peak concentration following a single dose or twice daily dose of the 40 mg fluvastatin capsule.
When orally administered, fluvastatin is primarily excreted in the faces ( ~90%) as metabolites, with less than 2% present as unchanged drug. Approximately 5% was recovered in the urine.
0.35 L/kg
0.8 L/h/kg
107 ± 38.1 L/h [Hypercholesterolemia patients receiving a single dose of 20 mg]
87.8 ± 45 L/h [Hypercholesterolemia patients receiving 20 mg twice daily]
108 ± 44.7 L/h [Hypercholesterolemia patients receiving 40 mg single]
64.2 ± 21.1 L/h [Hypercholesterolemia patients receiving 40 mg twice daily]
/MILK/ Based on animal data, fluvastatin is present in breast milk in a 2:1 ratio (milk:plasma).
Following oral administration of the capsule, fluvastatin reaches peak concentrations in less than 1 hour. The absolute bioavailability is 24% (range 9% to 50%) after administration of a 10 mg dose.
Fluvastatin is 98% bound to plasma proteins. The mean volume of distribution (VDss) is estimated at 0.35 L/kg. At therapeutic concentrations, the protein binding of fluvastatin is not affected by warfarin, salicylic acid and glyburide.
Fluvastatin administered as fluvastatin sodium extended-release 80 mg tablets reaches peak concentration in approximately 3 hours under fasting conditions, after a low fat meal, or 2.5 hours after a low fat meal. The mean relative bioavailability of the extended-release tablet is approximately 29% (range: 9% to 66%) compared to that of the fluvastatin immediate-release capsule administered under fasting conditions. Administration of a high fat meal delayed the absorption (Tmax: 6 hr) and increased the bioavailability of the extended-release tablet by approximately 50%. However, the maximum concentration of fluvastatin sodium extended-release tablets seen after a high fat meal is less than the peak concentration following a single dose or twice daily dose of the 40 mg fluvastatin capsule.
For more Absorption, Distribution and Excretion (Complete) data for Fluvastatin (8 total), please visit the HSDB record page.

Metabolism Metabolites

Undergoes hepatic metabolism primarily via hydroxylation of the indole ring at the 5- and 6-positions to 5-hydroxy fluvastatin and 6-hydroxy fluvastatin, respectively. N-dealkylation to N-desisopropyl fluvastatin and beta-oxidation of the side chain also occurs. Metabolized primarily by the CYP2C9 isozyme system (75%), and to a lesser extent by CYP3A4 (~20%) and CYP2C8 (~5%). Hydroxylated metabolites retain some pharmcological activity, but are present as conjugates (glucuronides and sulfates) in the blood and are rapidly eliminated via bile into feces. Both enantiomers of fluvastatin are metabolized in a similar manner. Fluvastatin also undergoes glucuronidation via UGT enzymes.
In vitro data indicate that fluvastatin metabolism involves multiple Cytochrome P450 (CYP) isozymes. CYP2C9 isoenzyme is primarily involved in the metabolism of fluvastatin (approximately 75%), while CYP2C8 and CYP3A4 isoenzymes are involved to a much less extent, i.e., approximately 5% and approximately 20%, respectively.
Fluvastatin is metabolized in the liver, primarily via hydroxylation of the indole ring at the 5 and 6 positions. N-dealkylation and beta-oxidation of the side-chain also occurs. The hydroxy metabolites have some pharmacologic activity, but do not circulate in the blood. Fluvastatin has two enantiomers. Both enantiomers of fluvastatin are metabolized in a similar manner.

Associated Chemicals

Fluvastatin sodium; 93957-55-2

Wikipedia

Fluvastatin

Drug Warnings

Rhabdomyolysis with acute renal failure secondary to myoglobinuria have been reported with fluvastatin capsules and other drugs in this class.
There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including fluvastatin. If serious liver injury with clinical symptoms and/or hyperbilirubinemia or jaundice occurs during treatment with fluvastatin sodium, promptly interrupt therapy. If an alternate etiology is not found do not restart fluvastatin sodium.
Fluvastatin is secreted into the breast milk of animals and because HMG-CoA reductase inhibitors have the potential to cause serious adverse reactions in nursing infants, women who require treatment with fluvastatin capsules should be advised not to breastfeed their infants.
Fluvastatin capsules are contraindicated in women who are pregnant or may become pregnant. Serum cholesterol and triglycerides increase during normal pregnancy, and cholesterol or cholesterol derivatives are essential for fetal development. Fluvastatin capsules may cause fetal harm when administered to pregnant women. Atherosclerosis is a chronic process and the discontinuation of lipid-lowering drugs during pregnancy should have little impact on the outcome of long-term therapy of primary hypercholesterolemia. Fluvastatin capsules should be administered to women of childbearing age only when such patients are highly unlikely to conceive and have been informed of the potential hazards. If the patient becomes pregnant while taking this drug, fluvastatin capsules should be discontinued and the patient should be apprised of the potential hazard to the fetus.
For more Drug Warnings (Complete) data for Fluvastatin (24 total), please visit the HSDB record page.

Biological Half Life

3 hours
The elimination half-life of fluvastatin is approximately 3 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The synthesis starts with a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, followed by reaction with N-isopropylaniline and a ZnCl2 catalyzed indole ring closure in ethanol at 100 °C. Reaction of the 1,3-disubstituted indole with N-methyl-N-phenyl-3-aminoacrolein under Vilsmeier conditions affords the vinylogous aldehyde. For the preparation of N-methyl-N-phenyl-3-aminoacrolein a mixture of N-methyl-formanilide and butyl vinyl ether was added to oxalyl chloride, precipitation from isopropanol-hexane gave the reagent in 82% yield and 99% purity. In the next step the unsaturated aldehyde undergoes condensation with tert-butyl acetoacetate to tert-butyl 5-hydroxy-3-keto-6-heptenoate, which is diastereoselectively reduced to the syn-3,5-diol by means of methoxydiethylborane (generated in situ from triethylborane and methanol) and sodium borohydride at -78 °C (stereoselectivity 98-99%). Addition of aqueous hydrogen peroxide after the reduction step converts residual boronates into easily removable borates. The last step consists of hydrolysis of the tert-butyl ester. /Fluvastatin sodium/
Preparation: F.G. Kathawala, World Intellectual Property Organization patent 8402131; idem, United States of America patent 4739073 (1984, 1988 both to Sandoz).

Clinical Laboratory Methods

HPLC determination in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. Store with desiccant. /Fluvastatin sodium hydrate/
Store at 20 deg to 25 °C (68 deg to 77 °F).

Interactions

Cases of myopathy, including rhabdomyolysis, have been reported with fluvastatin coadministered with colchicine, and caution should be exercised when prescribing fluvastatin with colchicine.
Bleeding and/or increased prothrombin times have been reported in patients taking coumarin anticoagulants concomitantly with other HMG-CoA reductase inhibitors. Therefore, patients receiving warfarin-type anticoagulants should have their prothrombin times closely monitored when fluvastatin sodium is initiated or the dosage of fluvastatin sodium is changed.
Concomitant administration of fluvastatin and phenytoin increased phenytoin exposures. Patients should continue to be monitored appropriately when fluvastatin therapy is initiated or when fluvastatin dose is changed.
Concomitant administration of fluvastatin and glyburide increased glyburide exposures. Patients on concomitant therapy of glyburide and fluvastatin should continue to be monitored appropriately.
For more Interactions (Complete) data for Fluvastatin (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Fluvastatin sodium hydrate/

Dates

Modify: 2023-08-15
1: Borgmann SH, Bernardi LS, Rauber GS, Oliveira PR, Campos CE, Monti G, Cuffini SL, Cardoso SG. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Pharm Dev Technol. 2013 Mar-Apr;18(2):525-34. doi: 10.3109/10837450.2012.727000. Epub 2012 Oct 4. PubMed PMID: 23033850.
2: Yildiz A, Gul CB, Ocak N, Ersoy A, Sag S, Oruc A, Ayar Y, Dagel T, Dirican M, Gullulu M. Fluvastatin Decreases Oxidative Stress in Kidney Transplant Patients. Transplant Proc. 2015 Dec;47(10):2870-4. doi: 10.1016/j.transproceed.2015.10.027. PubMed PMID: 26707305.
3: Sekiya A, Morishita E, Maruyama K, Torishima H, Ohtake S. Fluvastatin Upregulates the Expression of Tissue Factor Pathway Inhibitor in Human Umbilical Vein Endothelial Cells. J Atheroscler Thromb. 2015 Jul 23;22(7):660-8. doi: 10.5551/jat.28175. Epub 2015 Jan 16. PubMed PMID: 25735397.
4: Zhao S, Wang F, Yang K, Hao Y, Li G, Yang M, Yang Z. [Efficacy and safety of fluvastatin extended-release tablets in Chinese patients with hyperlipidemia: a multi-center, randomized, double-blind, double dummy, active-controlled, parallel-group study]. Zhonghua Nei Ke Za Zhi. 2014 Jun;53(6):455-9. Chinese. PubMed PMID: 25146513.
5: Sławińska-Brych A, Zdzisińska B, Kandefer-Szerszeń M. Fluvastatin inhibits growth and alters the malignant phenotype of the C6 glioma cell line. Pharmacol Rep. 2014 Feb;66(1):121-9. doi: 10.1016/j.pharep.2014.01.002. Epub 2014 Feb 1. PubMed PMID: 24905317.
6: Kolawole EM, McLeod JJ, Ndaw V, Abebayehu D, Barnstein BO, Faber T, Spence AJ, Taruselli M, Paranjape A, Haque TT, Qayum AA, Kazmi QA, Wijesinghe DS, Sturgill JL, Chalfant CE, Straus DB, Oskeritzian CA, Ryan JJ. Fluvastatin Suppresses Mast Cell and Basophil IgE Responses: Genotype-Dependent Effects. J Immunol. 2016 Feb 15;196(4):1461-70. doi: 10.4049/jimmunol.1501932. Epub 2016 Jan 15. PubMed PMID: 26773154; PubMed Central PMCID: PMC4744515.
7: Galus R, Włodarski K, Malejczyk J, Jóźwiak J. Fluvastatin influences hair color in C57BL/6 mice. Int J Mol Sci. 2013 Jul 10;14(7):14333-45. doi: 10.3390/ijms140714333. PubMed PMID: 23846727; PubMed Central PMCID: PMC3742247.
8: Korhonova M, Doricakova A, Dvorak Z. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS One. 2015 Sep 14;10(9):e0137720. doi: 10.1371/journal.pone.0137720. eCollection 2015. PubMed PMID: 26366873; PubMed Central PMCID: PMC4569258.
9: Atsukawa M, Tsubota A, Shimada N, Kondo C, Itokawa N, Nakagawa A, Fukuda T, Matsushita Y, Narahara Y, Osada Y, Yamaguchi H, Nakatsuka K, Iwakiri K, Kawamoto C, Sakamoto C. Effect of fluvastatin on 24-week telaprevir-based combination therapy for hepatitis C virus genotype 1b-infected chronic hepatitis C. Eur J Gastroenterol Hepatol. 2014 Jul;26(7):781-7. doi: 10.1097/MEG.0000000000000105. PubMed PMID: 24732752.
10: Kubatka P, Stollárová N, Škarda J, Žihlavníková K, Kajo K, Kapinová A, Adamicová K, Péč M, Dobrota D, Bojková B, Kassayová M, Orendáš P. Preventive effects of fluvastatin in rat mammary carcinogenesis. Eur J Cancer Prev. 2013 Jul;22(4):352-7. doi: 10.1097/CEJ.0b013e32835b385d. PubMed PMID: 23212095.
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